

Spectroscopic Profile of (+)-Laureline: A Technical Guide

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Compound of Interest

Compound Name: (+)-Laureline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aporphine alkaloid, **(+)-Laureline**. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-Laureline**, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **(+)-Laureline**, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.08	s	-	H-11
7.25	d	8.5	H-10
7.17	d	8.5	H-9
6.78	s	-	H-3
6.60	s	-	H-7
3.92	s	-	2-OCH ₃
3.89	s	-	1-OCH ₃
3.65	s	-	8-OCH ₃
2.55	s	-	N-CH ₃

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
152.0	C-2
149.8	C-8
145.5	C-1
133.5	C-7a
128.8	C-11a
128.0	C-3a
127.5	C-11
126.8	C-10
125.5	C-1b
121.5	C-1a
114.5	C-9
111.5	C-3
109.0	C-7
60.5	1-OCH ₃
56.0	2-OCH ₃
55.5	8-OCH ₃
53.0	C-6a
43.5	N-CH ₃
34.5	C-4
29.0	C-5

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Absorption
2925	C-H stretching (aliphatic)
1605	C=C stretching (aromatic)
1510	C=C stretching (aromatic)
1275	C-O stretching (aryl ether)
1115	C-O stretching (aryl ether)

Mass Spectrometry (MS) Data

m/z	Ion Type
325.1627	[M] ⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired through the following experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) is utilized for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: Approximately 5-10 mg of purified **(+)-Laureline** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded at 500 MHz. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded at 125 MHz with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

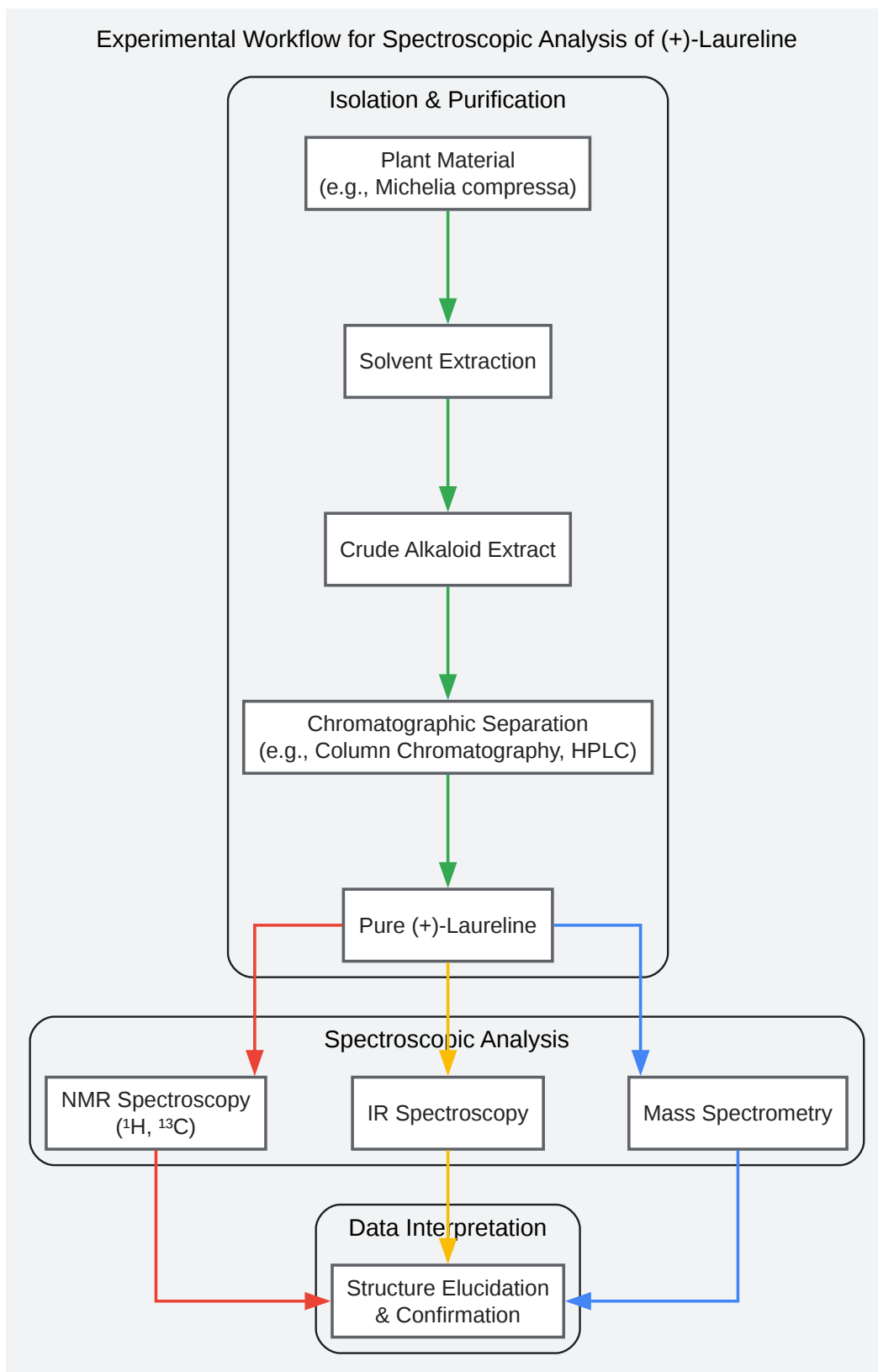
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is employed.
- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** The spectrum is recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Sample Preparation:** A dilute solution of **(+)-Laureline** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately $1\text{--}10\text{ }\mu\text{g/mL}$.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode. Typical ESI source parameters include a capillary voltage of $3\text{--}4\text{ kV}$, a source temperature of $100\text{--}150\text{ }^{\circ}\text{C}$, and a nebulizing gas flow rate appropriate for the instrument. The mass analyzer is operated in full scan mode over a mass range that includes the expected molecular ion (e.g., $m/z\text{ }100\text{--}500$).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **(+)-Laureline** from a natural source.



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Caption: Workflow for the isolation and spectroscopic analysis.

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